molecular formula C19H15N3O4S B2374239 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 393837-52-0

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2374239
CAS No.: 393837-52-0
M. Wt: 381.41
InChI Key: PONYQORHVBVLHK-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a dioxopyrrolidinyl acetamide structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzo[d]thiazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the hydroxyphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the hydroxyphenyl group to the benzo[d]thiazole ring.

    Formation of the dioxopyrrolidinyl acetamide: This could involve the reaction of a suitable acyl chloride with a dioxopyrrolidinyl amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzo[d]thiazole ring can be reduced under certain conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the benzo[d]thiazole ring would yield dihydrobenzo[d]thiazoles.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide: Lacks the dioxopyrrolidinyl group.

  • **N-(ben

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c23-14-6-5-11(20-16(24)10-22-17(25)7-8-18(22)26)9-12(14)19-21-13-3-1-2-4-15(13)27-19/h1-6,9,23H,7-8,10H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONYQORHVBVLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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